molecular formula C18H38O9 B13645646 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol

13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol

Cat. No.: B13645646
M. Wt: 398.5 g/mol
InChI Key: XPEONAUYSIHYIB-UHFFFAOYSA-N
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Description

13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol: is a complex organic compound characterized by multiple ether linkages and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol typically involves the reaction of ethylene glycol derivatives with appropriate alkylating agents. One common method involves the reaction of ethylene glycol with tosyl chloride to form a tosylate intermediate, which is then reacted with hydroxymethyl-EDOT in the presence of a base such as potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.

Scientific Research Applications

13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol involves its interaction with various molecular targets. The polyether structure allows it to form complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(2,5,8,11-Tetraoxadodecyl)-2,5,8,11-tetraoxatetradecan-14-ol is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct chemical properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C18H38O9

Molecular Weight

398.5 g/mol

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]propan-1-ol

InChI

InChI=1S/C18H38O9/c1-20-3-5-22-7-9-24-11-13-26-16-18(15-19)17-27-14-12-25-10-8-23-6-4-21-2/h18-19H,3-17H2,1-2H3

InChI Key

XPEONAUYSIHYIB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCC(CO)COCCOCCOCCOC

Origin of Product

United States

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